Cas no 2757834-01-6 ((3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid)

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid structure
2757834-01-6 structure
商品名:(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
CAS番号:2757834-01-6
MF:C26H25NO4
メガワット:415.48100733757
CID:6403636
PubChem ID:165756835

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • Benzenebutanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (βS)-
    • (S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid
    • EN300-37101150
    • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
    • 2757834-01-6
    • インチ: 1S/C26H25NO4/c1-27(19(16-25(28)29)15-18-9-3-2-4-10-18)26(30)31-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,19,24H,15-17H2,1H3,(H,28,29)/t19-/m0/s1
    • InChIKey: KHKQIMCJSIRPRX-IBGZPJMESA-N
    • ほほえんだ: O(C(N(C)[C@H](CC(=O)O)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 415.17835828g/mol
  • どういたいしつりょう: 415.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 595
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.240±0.06 g/cm3(Predicted)
  • ふってん: 609.6±44.0 °C(Predicted)
  • 酸性度係数(pKa): 4.38±0.10(Predicted)

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101150-0.25g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
2757834-01-6 95.0%
0.25g
$1948.0 2025-03-18
Enamine
EN300-37101150-10.0g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
2757834-01-6 95.0%
10.0g
$9105.0 2025-03-18
Enamine
EN300-37101150-0.5g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
2757834-01-6 95.0%
0.5g
$2033.0 2025-03-18
Enamine
EN300-37101150-0.05g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
2757834-01-6 95.0%
0.05g
$1779.0 2025-03-18
Enamine
EN300-37101150-2.5g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
2757834-01-6 95.0%
2.5g
$4150.0 2025-03-18
Enamine
EN300-37101150-5.0g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
2757834-01-6 95.0%
5.0g
$6140.0 2025-03-18
Enamine
EN300-37101150-1.0g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
2757834-01-6 95.0%
1.0g
$2118.0 2025-03-18
Enamine
EN300-37101150-0.1g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid
2757834-01-6 95.0%
0.1g
$1863.0 2025-03-18

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid 関連文献

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acidに関する追加情報

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic Acid: A Comprehensive Overview

The compound with CAS number 2757834-01-6, known as (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmacology and organic synthesis. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methyl amino substituent, and a phenyl group attached to a butanoic acid backbone. The stereochemistry at the chiral center (S configuration) plays a crucial role in its biological activity and synthetic utility.

Recent studies have highlighted the importance of this compound in peptide synthesis and drug discovery. The Fmoc group, a well-known protecting group in peptide chemistry, is strategically positioned to facilitate controlled deprotection during synthesis. This feature makes the compound an invaluable tool in the construction of bioactive peptides and proteins with precise stereochemical control. Researchers have demonstrated that the presence of the Fmoc group enhances the stability of intermediates during synthesis, thereby improving the overall yield and purity of the final product.

The phenyl group attached to the butanoic acid backbone contributes to the compound's hydrophobicity, which is critical for its interactions with biological systems. This hydrophobicity has been shown to influence the compound's ability to cross cellular membranes, making it a promising candidate for drug delivery systems. Furthermore, the methyl amino group introduces additional functionality, such as hydrogen bonding capabilities, which can enhance the compound's bioavailability and target specificity.

Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess. Techniques such as enzymatic resolution and chiral catalysis have been employed to optimize the synthesis process, ensuring that the (S)-configured stereoisomer is selectively produced. These methods not only improve the scalability of production but also reduce environmental impact by minimizing waste and energy consumption.

In terms of biological activity, this compound has shown potential as a substrate for various enzymes involved in peptide metabolism. Studies have demonstrated that its unique structure allows it to act as a competitive inhibitor of certain proteases, making it a valuable tool in understanding enzyme mechanisms and developing novel therapeutic agents. Additionally, its role as a building block in complex molecule synthesis has been explored, with applications ranging from antibiotics to anticancer agents.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that its three-dimensional structure is well-suited for binding to specific protein targets, suggesting its potential as a lead compound in drug design. Moreover, quantum mechanical calculations have provided insights into its electronic properties, which are essential for predicting its reactivity under different synthetic conditions.

In conclusion, (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid stands out as a versatile molecule with wide-ranging applications in organic synthesis and pharmacology. Its unique structure, combined with recent advances in synthetic methodologies and computational tools, positions it as a key player in the development of innovative therapeutic agents and advanced materials.

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